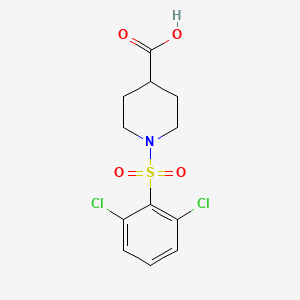

1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid

Description

1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid (CAS 730950-97-7) is a sulfonamide-containing piperidine derivative with the molecular formula C₁₂H₁₃Cl₂NO₄S and a molecular weight of 338.21 g/mol . Its structure features a piperidine ring substituted at the 1-position with a 2,6-dichlorophenylsulfonyl group and at the 4-position with a carboxylic acid moiety.

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO4S/c13-9-2-1-3-10(14)11(9)20(18,19)15-6-4-8(5-7-15)12(16)17/h1-3,8H,4-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFUGOIQDWYLRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with dichlorobenzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness . The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted piperidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid is . Its structure includes a piperidine ring substituted with a sulfonyl group, which is known to enhance biological activity by improving solubility and bioavailability. The presence of chlorine atoms further modifies its electronic properties, making it a suitable candidate for various biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives in anticancer therapy. Research on sulfonamide derivatives indicates that compounds containing this pharmacophore exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound's structural modifications have been linked to enhanced growth inhibition in breast cancer cell lines such as MDA-MB231, MDA-MB468, and MCF7 .

A detailed examination of structure-activity relationships (SAR) revealed that specific substitutions on the piperidine and sulfonyl groups can lead to increased potency against cancer cells. Compounds with bulky lipophilic substituents demonstrated superior antigrowth activity compared to simpler analogs .

Modulation of Metabolic Disorders

The compound has also been investigated for its role as a modulator of metabolic disorders, particularly through its effects on the farnesoid X receptor (FXR). FXR agonists have shown promise in managing conditions such as type 2 diabetes and hyperlipidemia by regulating lipid metabolism and glucose homeostasis . The activation of FXR can lead to downregulation of triglyceride synthesis pathways and upregulation of fatty acid oxidation, making it a target for therapeutic interventions aimed at metabolic syndrome .

Case Study 1: Antitumor Activity

In a study assessing the efficacy of various sulfonyl derivatives, this compound was tested against multiple breast cancer cell lines. The results indicated that specific derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range, demonstrating potent anticancer properties .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | MDA-MB231 | 25.5 ± 0.7 |

| Compound B | MDA-MB468 | 16.0 ± 0.6 |

| Compound C | MCF7 | 7.6 ± 0.1 |

The SAR analysis indicated that modifications at the 7th position of the quinoline ring significantly influenced the anticancer activity, suggesting that strategic chemical alterations could optimize therapeutic efficacy .

Case Study 2: FXR Modulation

Another significant application involves the use of this compound as an FXR modulator in animal models exhibiting metabolic disorders. In experiments with diabetic mice, administration of FXR agonists resulted in notable reductions in plasma triglyceride levels and improvements in insulin sensitivity . These findings suggest that compounds like this compound could be pivotal in developing treatments for metabolic syndromes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity . The piperidine ring and carboxylic acid group contribute to the overall binding affinity and specificity of the compound .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with key analogs, highlighting differences in substituents, molecular weight, and functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid | 730950-97-7 | C₁₂H₁₃Cl₂NO₄S | 338.21 | 2,6-Dichlorophenylsulfonyl group; carboxylic acid at C4 |

| 1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid | 1858241-39-0 | C₁₃H₁₅Cl₂NO₄S | 352.23 | Benzyl linker between sulfonyl and dichlorophenyl; increased hydrophobicity |

| 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid | 461456-17-7 | C₁₄H₁₇NO₆S | 327.35 | Benzodioxin ring replaces dichlorophenyl; higher oxygen content, enhanced polarity |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid derivatives (e.g., 5-7 ) | N/A | ~C₂₄H₃₀N₄O₅S | ~486.58 | Sulfamoylbenzoyl group; amide linkages; designed for carbonic anhydrase inhibition |

| 1-(4-Bromo-benzyl)piperidine-4-carboxylic acid hydrochloride | 733797-83-6 | C₁₃H₁₇BrClNO₂ | 358.64 | Bromobenzyl substituent; hydrochloride salt improves solubility |

Biological Activity

1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid (CAS No. 730950-97-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅Cl₂NO₄S, with a molecular weight of 352.23 g/mol. It features a piperidine ring substituted with a sulfonyl group and a carboxylic acid, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on related sulfonamide derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may share similar mechanisms of action, potentially inhibiting bacterial growth through interference with folate synthesis pathways .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The presence of the sulfonyl group allows it to interact with enzyme active sites, potentially leading to inhibition of key metabolic pathways. This mechanism is common among sulfonamide derivatives, which are known to inhibit dihydropteroate synthase in bacteria .

Anticancer Activity

In vitro studies have shown that related compounds can exhibit antiproliferative effects against cancer cell lines. For instance, a study reported that certain piperidine derivatives demonstrated significant inhibitory activity against human cancer cell lines, indicating that this compound may also possess anticancer properties . The IC50 values obtained in these studies suggest that the compound could be explored further as a potential anticancer agent.

The biological activity of this compound is likely attributed to its ability to form hydrogen bonds with target enzymes or receptors. The sulfonyl group enhances binding affinity through hydrophobic interactions with enzyme active sites, leading to the disruption of normal cellular processes.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.